![molecular formula C13H18N2O4S2 B5158738 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine, also known as PTCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTCM is a morpholine derivative that has a thienyl carbonyl group and a pyrrolidinylsulfonyl group attached to it. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine is not fully understood, but studies have shown that it interacts with various proteins and enzymes in cells. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase, which are involved in various cellular processes. This compound has also been shown to interact with DNA, potentially leading to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its anti-cancer and anti-inflammatory properties. Studies have also shown that this compound can inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics. This compound has also been shown to have neuroprotective effects, potentially making it a valuable tool in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has several advantages for use in lab experiments. Its unique structure allows it to act as a valuable catalyst in organic synthesis, and its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammation. Another potential direction is the use of this compound as a catalyst for the synthesis of new organic compounds. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the scientific community for its potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its anti-cancer, anti-inflammatory, and catalytic properties. Further studies are needed to fully understand its mechanism of action and potential applications in medicine and organic synthesis.
合成法
The synthesis of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine involves the reaction of morpholine with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield this compound. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound.
科学的研究の応用
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results.
In addition to its potential applications in medicine, this compound has also been studied for its use in organic synthesis. This compound has been shown to be an effective catalyst for various reactions, including the synthesis of lactones and cyclic carbonates. Its unique structure allows it to act as a Lewis acid catalyst, making it a valuable tool in organic synthesis.
特性
IUPAC Name |
morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-13(14-5-7-19-8-6-14)12-9-11(10-20-12)21(17,18)15-3-1-2-4-15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVWSHDPVNIPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
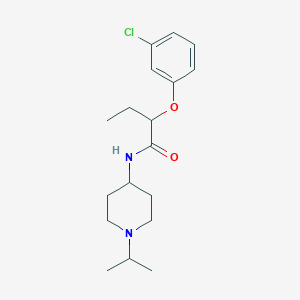
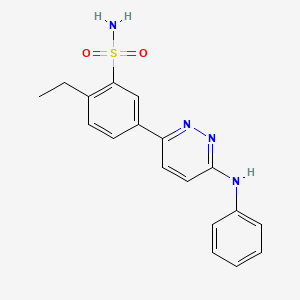
![1-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone](/img/structure/B5158677.png)
![4-(3-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B5158688.png)
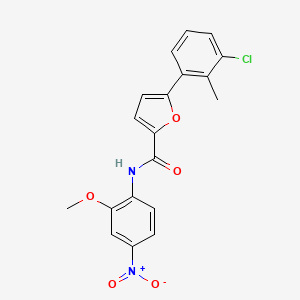
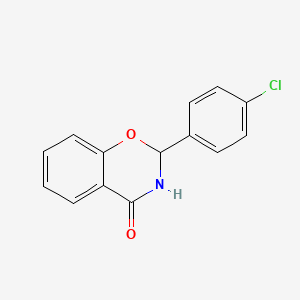
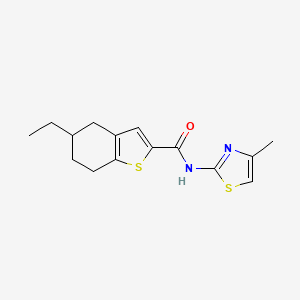
![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5158722.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)